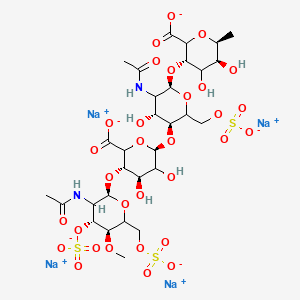
POLYESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyester is a category of polymers that contain the ester functional group in their main chain. It is one of the most widely used synthetic fibers, derived primarily from petroleum. This compound is known for its durability, resistance to shrinking and stretching, and its ability to retain shape. It is used in a variety of applications, including textiles, packaging, and industrial products .
Métodos De Preparación
Polyester is typically synthesized through a polycondensation reaction between a dicarboxylic acid and a diol. The most common this compound, polyethylene terephthalate (PET), is produced from the reaction of terephthalic acid and ethylene glycol. The reaction involves heating the reactants to around 260°C in the presence of a catalyst such as antimony (III) oxide . Other methods include azeotrope esterification, alcoholic transesterification, and acylation .
Análisis De Reacciones Químicas
Polyester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between molecules and is commonly used in recycling processes.
Common reagents used in these reactions include water, acids, bases, and alcohols. The major products formed from these reactions are the monomers terephthalic acid and ethylene glycol .
Aplicaciones Científicas De Investigación
Polyester has a wide range of scientific research applications:
Chemistry: this compound is used in the synthesis of various composites and nanomaterials.
Industry: This compound is extensively used in the textile industry for making fabrics, in the packaging industry for making bottles and containers, and in the automotive industry for making various components
Mecanismo De Acción
The mechanism of action of polyester involves its interaction with other molecules through its ester functional groups. In the case of dyeing, for example, this compound fibers form small voids among molecular chains at high temperatures, allowing dye molecules to penetrate. Upon cooling, these voids close, trapping the dye molecules inside the fiber . Enzymatic degradation of this compound involves the hydrolysis of ester bonds by specific enzymes, leading to the breakdown of the polymer .
Comparación Con Compuestos Similares
Polyester is often compared with other synthetic fibers such as nylon and polypropylene. Unlike this compound, nylon is known for its higher elasticity and resilience, making it suitable for applications requiring more flexibility . Polypropylene, on the other hand, is lighter and has a lower melting point compared to this compound . Other similar compounds include polytrimethylene terephthalate and polylactic acid, which are bio-based alternatives to traditional this compound .
This compound’s unique properties, such as its high strength, durability, and resistance to environmental factors, make it a preferred choice for many applications over these similar compounds .
Propiedades
Número CAS |
113669-97-9 |
|---|---|
Fórmula molecular |
C6H11ClO3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



